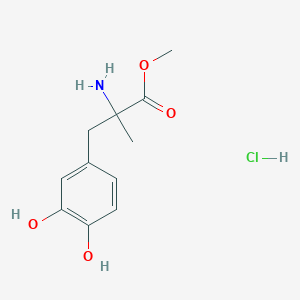
a-Methyldopa methyl ester hydrochloride salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Methyldopa methyl ester hydrochloride salt: is a derivative of methyldopa, a well-known antihypertensive agent. Methyldopa is a centrally acting sympatholytic agent that works by inhibiting adrenergic neuronal outflow, leading to reduced blood pressure . The methyl ester hydrochloride salt form of a-Methyldopa is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of a-Methyldopa methyl ester hydrochloride salt typically involves the esterification of a-Methyldopa. The process begins with the reaction of a-Methyldopa with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: : In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified through crystallization and filtration techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: : a-Methyldopa methyl ester hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products: : The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds .
Scientific Research Applications
a-Methyldopa methyl ester hydrochloride salt is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly in relation to its antihypertensive properties.
Medicine: Research focuses on its potential therapeutic applications and mechanisms of action.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of a-Methyldopa methyl ester hydrochloride salt involves its conversion to active metabolites that act on alpha-2 adrenergic receptors. This action leads to the inhibition of adrenergic neuronal outflow, resulting in vasodilation and reduced blood pressure . The compound also inhibits the enzyme aromatic L-amino acid decarboxylase, which plays a role in the synthesis of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Methyldopa: The parent compound, used primarily as an antihypertensive agent.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Carbidopa: Often used in combination with L-DOPA to enhance its efficacy
Uniqueness: : a-Methyldopa methyl ester hydrochloride salt is unique due to its specific ester form, which may offer different pharmacokinetic properties compared to its parent compound, methyldopa. This uniqueness makes it valuable in research for developing new therapeutic agents and understanding the detailed mechanisms of action .
Properties
IUPAC Name |
methyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIAQNHFLNCESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
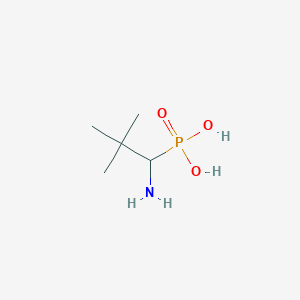

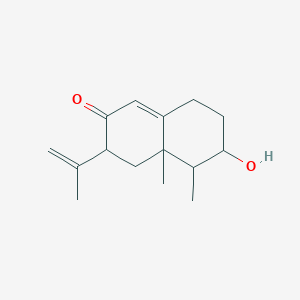
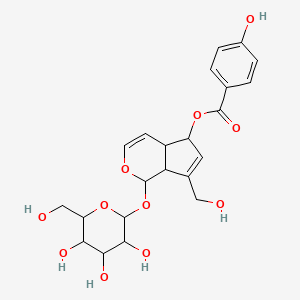
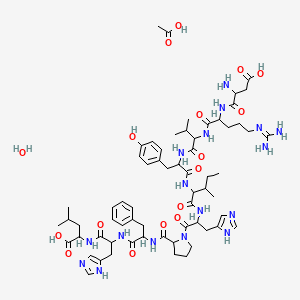
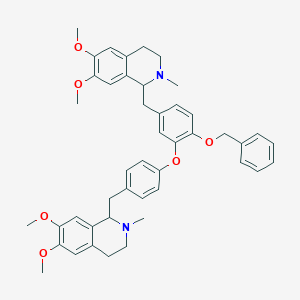
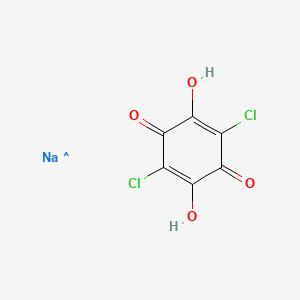




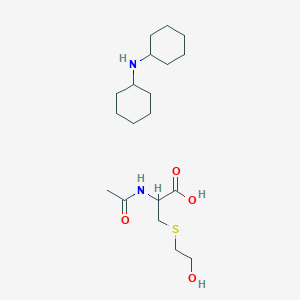

![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
